molecular formula C13H25ClN2O2 B6302114 Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2177266-39-4

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B6302114
CAS No.: 2177266-39-4
M. Wt: 276.80 g/mol
InChI Key: RIMWWSBPAUBQIC-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H25ClN2O2. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

The synthesis of tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves several steps, starting from simpler organic molecules. The process generally includes:

    Starting Material: The synthesis begins with 2,7-diazaspiro[3.5]nonane as the starting material.

    Substitution Reactions: Various substitution reactions are carried out to introduce the tert-butyl and methyl groups at specific positions on the spirocyclic structure.

    Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and esterification reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the development of new drugs.

    Medicine: It is used in the synthesis of kinase inhibitors, which are important in the treatment of various cancers and other diseases.

    Industry: The compound is used in the production of bioactive molecules and other specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, when used as an intermediate in the synthesis of kinase inhibitors, it may interact with the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13;/h10,14H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMWWSBPAUBQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC12CNC2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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